May & Grunwald's stain

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

May & Grunwald’s stain is a Romanowsky-type stain used primarily in hematology and cytology for the differential staining of blood smears and bone marrow samples. It is a combination of methylene blue and eosin, which allows for the visualization of different cellular components based on their acidic or basic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

-

May-Grünwald Stain

- Dissolve 0.3 grams of May-Grünwald dye in 100 milliliters of absolute methanol.

- Warm the mixture to 50°C in a water bath for a few hours and allow it to cool to room temperature.

- Stir the mixture on a magnetic stirrer for 24 hours.

- Filter the mixture to obtain the stain .

-

Giemsa Stain

- Add 1.0 gram of Giemsa dye into 66 milliliters of glycerol and warm the mixture in a conical flask for 1-2 hours at 50°C.

- Cool the mixture to room temperature and add 66 milliliters of absolute methanol.

- Leave the mixture to dissolve for 2-3 days, mixing it at intervals.

- Filter the mixture to obtain the stain .

Industrial Production Methods

The industrial production of May & Grunwald’s stain involves large-scale synthesis of the dye components, followed by their combination in precise ratios. The process is automated to ensure consistency and quality control. The dyes are mixed with solvents and buffers, filtered, and packaged for distribution .

Analyse Chemischer Reaktionen

Types of Reactions

May & Grunwald’s stain undergoes several types of chemical reactions, including:

Acid-Base Reactions: The stain differentially binds to acidic and basic components of cells.

Adsorption: The dye molecules adsorb onto cellular components based on their chemical affinities

Common Reagents and Conditions

Reagents: May-Grünwald dye, Giemsa dye, absolute methanol, glycerol, phosphate buffer (pH 6.8).

Conditions: The staining process typically involves fixing the cells with methanol, followed by staining with the dye solutions under controlled pH conditions

Major Products Formed

The major products formed during the staining process are the stained cellular components, which include:

Nuclei: Stained blue or purple due to the binding of methylene blue.

Wissenschaftliche Forschungsanwendungen

May & Grunwald’s stain is widely used in various scientific research applications, including:

Hematology: For the differential staining of blood smears and bone marrow samples to identify and classify different types of white blood cells, such as lymphocytes, granulocytes, and monocytes

Cytology: For the staining of cytological smears, including fine-needle aspiration samples, to detect abnormalities such as cancer cells or infections

Histopathology: For the staining of tissue sections to visualize cellular morphology and detect pathological changes

Microbiology: For the staining of microbial samples to identify and classify different types of bacteria and other microorganisms

Wirkmechanismus

May & Grunwald’s stain works by differentially staining different cellular components based on their acidic or basic properties. Acidic components, such as DNA and chromatin, stain blue or purple due to the binding of methylene blue, while basic components, such as cytoplasm and proteins, stain pink or red due to the binding of eosin. The stain also highlights nuclear structures, such as nucleoli and nuclear membranes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Giemsa Stain: Similar to May & Grunwald’s stain, Giemsa stain is also a Romanowsky-type stain used for the differential staining of blood smears and bone marrow samples

Leishman Stain: Another Romanowsky-type stain used for similar applications in hematology and cytology

Wright Stain: A Romanowsky-type stain used primarily in the United States for the differential staining of blood smears

Uniqueness

May & Grunwald’s stain is unique in its combination of methylene blue and eosin, which allows for the differential staining of cellular components based on their acidic or basic properties. This combination provides a clear and detailed visualization of cellular morphology, making it a valuable tool in various scientific research applications .

Eigenschaften

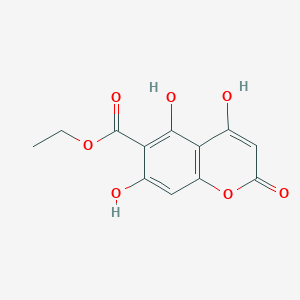

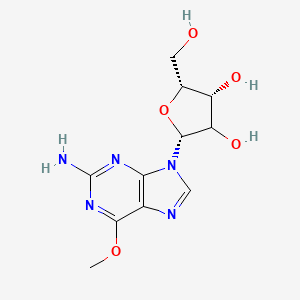

Molekularformel |

C11H15N5O5 |

|---|---|

Molekulargewicht |

297.27 g/mol |

IUPAC-Name |

(2R,4R,5R)-2-(2-amino-6-methoxypurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C11H15N5O5/c1-20-9-5-8(14-11(12)15-9)16(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2H2,1H3,(H2,12,14,15)/t4-,6+,7?,10-/m1/s1 |

InChI-Schlüssel |

IXOXBSCIXZEQEQ-PKJMTWSGSA-N |

Isomerische SMILES |

COC1=NC(=NC2=C1N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O)N |

Kanonische SMILES |

COC1=NC(=NC2=C1N=CN2C3C(C(C(O3)CO)O)O)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.